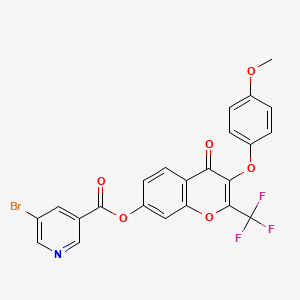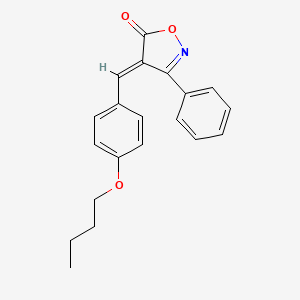![molecular formula C32H27ClN4O3S B11647268 6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a benzenesulfonyl group, a dimethylamino group, and a chloro-substituted quinoline moiety. Its intricate structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups. The benzenesulfonyl and dimethylamino groups are then added through nucleophilic substitution reactions. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale. Purification techniques, including recrystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
3-[1-(BENZENESULFONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE stands out due to its complex structure, which combines multiple functional groups and a unique quinoline core. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H27ClN4O3S |
|---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
3-[2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H27ClN4O3S/c1-36(2)24-16-13-21(14-17-24)29-20-28(35-37(29)41(39,40)25-11-7-4-8-12-25)31-30(22-9-5-3-6-10-22)26-19-23(33)15-18-27(26)34-32(31)38/h3-19,29H,20H2,1-2H3,(H,34,38) |
InChI Key |
ICAVRYIXMKMQNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11647186.png)
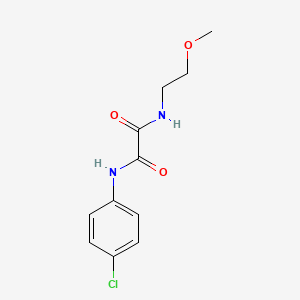
![(5Z)-1-(3-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647212.png)
![3-[(4Z)-4-(3,5-dibromo-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11647215.png)
![5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11647220.png)
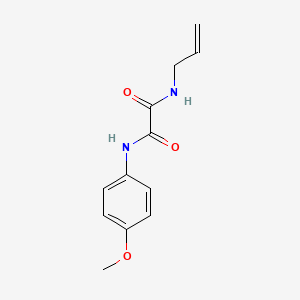
![3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647247.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11647255.png)
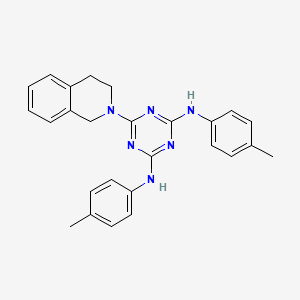
![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647260.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![2-Chloro-N-[4-(1-ethyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11647272.png)
